Structural Differentiation: Unique Dual Functional Group Profile vs. Mono-Functional Analogs
4-(4-Formylphenoxy)benzonitrile possesses both a formyl group (-CHO) and a nitrile group (-CN) on a biphenyl ether scaffold . In contrast, the closest commercially available analogs possess only one of these two key functional groups. For example, 4-phenoxybenzonitrile (CAS 3096-81-9) contains only a nitrile group, while 4-phenoxybenzaldehyde (CAS 67-36-7) contains only an aldehyde group [1]. This dual functionality provides the compound with a unique, orthogonal reactivity profile not available in its simpler analogs, enabling more complex and convergent synthetic strategies.
| Evidence Dimension | Functional Group Composition |
|---|---|
| Target Compound Data | Formyl (-CHO) and Nitrile (-CN) groups present |
| Comparator Or Baseline | 4-Phenoxybenzonitrile (CAS 3096-81-9): Nitrile (-CN) only. 4-Phenoxybenzaldehyde (CAS 67-36-7): Formyl (-CHO) only. |
| Quantified Difference | N/A - Qualitative structural difference |
| Conditions | Chemical structure analysis |
Why This Matters
For procurement, this means the compound can fulfill roles in multi-step syntheses that require two distinct reactive handles, reducing the need for additional building blocks and simplifying synthetic routes.
- [1] Chemchart. (n.d.). Similar Compounds to 4-(4-Formylphenoxy)benzonitrile. Retrieved from http://chemchart.com/4-4-formylphenoxy-benzonitrile-detail.html View Source
